

An In-depth Technical Guide to Bicyclo[5.1.0]octan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bicyclo[5.1.0]octan-1-ol	
Cat. No.:	B15473497	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[5.1.0]octan-1-ol is a bicyclic organic compound featuring a cycloheptane ring fused to a cyclopropane ring, with a hydroxyl group positioned at a bridgehead carbon. This unique structural motif, combining the strain of the three-membered ring with the conformational flexibility of the seven-membered ring, imparts interesting chemical properties and potential for applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the molecular structure, synthesis, properties, and reactivity of **bicyclo[5.1.0]octan-1-ol**, drawing on available data for the parent compound and related structures to offer a thorough understanding for research and development professionals.

Molecular Structure and Stereochemistry

The fundamental structure of **bicyclo[5.1.0]octan-1-ol** consists of a cycloheptane ring fused to a cyclopropane ring. The hydroxyl group is located at one of the bridgehead carbons (C1). The fusion of the rings can result in cis or trans isomers, with the cis isomer generally being the more stable and common form. The IUPAC name for the parent hydrocarbon is bicyclo[5.1.0]octane, and its CAS Registry Number is 286-43-1. The specific CAS number for **bicyclo[5.1.0]octan-1-ol** is 50338-54-0[1].

The stereochemistry of the hydroxyl group at C1 and the relative orientation of the cyclopropane ring give rise to several possible diastereomers. The specific stereoisomer is



often dictated by the synthetic route employed.

Synthesis of Bicyclo[5.1.0]octan-1-ol

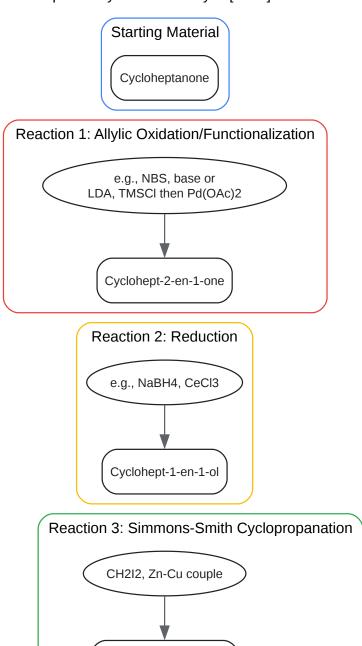
A definitive, detailed experimental protocol for the synthesis of **bicyclo[5.1.0]octan-1-ol** is not readily available in the published literature. However, a plausible and widely used method for the formation of the bicyclo[n.1.0]alkane skeleton is the Simmons-Smith cyclopropanation of a corresponding cycloalkenol[2][3][4][5]. In this case, the logical precursor would be cyclohept-1-en-1-ol.

The Simmons-Smith reaction involves the use of an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group across a double bond[2][3][4]. The reaction is known for its stereospecificity, with the cyclopropanation generally occurring on the less hindered face of the double bond. However, the presence of a nearby hydroxyl group can direct the cyclopropanation to occur cis to the hydroxyl group due to coordination with the zinc reagent[2][6].

Proposed Synthetic Workflow



Proposed Synthesis of Bicyclo[5.1.0]octan-1-ol



Click to download full resolution via product page

Bicyclo[5.1.0]octan-1-ol

Caption: Proposed synthetic pathway to bicyclo[5.1.0]octan-1-ol.



General Experimental Protocol for Simmons-Smith Cyclopropanation

This is a generalized protocol and would require optimization for the specific synthesis of **bicyclo[5.1.0]octan-1-ol**.

- Activation of Zinc: Zinc dust is activated, typically by washing with hydrochloric acid followed by water, methanol, and ether, and then dried under vacuum. The activated zinc is then treated with a copper(I) chloride or copper(II) acetate solution to form the zinc-copper couple.
- Reaction Setup: The zinc-copper couple is suspended in a dry, inert solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
- Formation of the Carbenoid: A solution of diiodomethane in the same solvent is added dropwise to the stirred suspension of the zinc-copper couple. An exothermic reaction may be observed.
- Addition of the Alkene: A solution of the precursor, cyclohept-1-en-1-ol, in the reaction solvent is then added to the prepared Simmons-Smith reagent.
- Reaction and Workup: The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is then purified by column chromatography on silica gel to yield the desired **bicyclo[5.1.0]octan-1-ol**.

Physicochemical Properties

Experimental physicochemical data for **bicyclo[5.1.0]octan-1-ol** is not readily available in the literature. However, data for the parent hydrocarbon, cis-bicyclo[5.1.0]octane, can provide an estimation of the properties of the non-polar portion of the molecule.



Property	cis- Bicyclo[5.1.0]octan e	Bicyclo[3.3.0]octan -1-ol (for comparison)	Bicyclo[5.1.0]octan -1-ol (Predicted)
Molecular Formula	C ₈ H ₁₄ [7][8]	C ₈ H ₁₄ O[9]	C ₈ H ₁₄ O
Molecular Weight (g/mol)	110.20[7][8]	126.20[9]	126.20
Boiling Point (°C)	131.3 (Predicted)	Not Available	Expected to be higher than the parent hydrocarbon due to the hydroxyl group.
Density (g/cm³)	Not Available	Not Available	Expected to be slightly higher than the parent hydrocarbon.
Solubility	Insoluble in water	Slightly soluble in water	Predicted to have low solubility in water, but soluble in common organic solvents.

Spectroscopic Data

Detailed experimental spectroscopic data for **bicyclo[5.1.0]octan-1-ol** is scarce. The following table summarizes the expected spectral characteristics based on the structure and available data for related compounds.



Spectroscopic Technique	Expected Features for Bicyclo[5.1.0]octan-1-ol
¹H NMR	Complex multiplets in the aliphatic region (approx. 0.5-2.5 ppm) corresponding to the protons of the seven-membered ring and the cyclopropane ring. A broad singlet for the hydroxyl proton (exchangeable with D ₂ O). The chemical shifts of the cyclopropyl protons are expected to be in the upfield region.
¹³ C NMR	Signals for the eight carbon atoms. The carbon bearing the hydroxyl group (C1) would be in the range of 60-80 ppm. The cyclopropyl carbons would appear at relatively high field.
Infrared (IR) Spectroscopy	A broad absorption band in the region of 3200-3600 cm ⁻¹ characteristic of the O-H stretching of the alcohol. C-H stretching absorptions just below 3000 cm ⁻¹ for the cycloheptane ring and potentially slightly above 3000 cm ⁻¹ for the cyclopropane C-H bonds. A C-O stretching absorption in the region of 1000-1200 cm ⁻¹ .
Mass Spectrometry (MS)	A molecular ion peak (M+) at m/z = 126. A prominent peak corresponding to the loss of a water molecule (M-18) at m/z = 108. Fragmentation patterns involving ring opening of the cyclopropane and cycloheptane rings.

For comparison, the mass spectrum of trans-bicyclo[5.1.0]octan-3-ol is available and shows characteristic fragmentation patterns[10].

Reactivity and Potential Applications

The reactivity of **bicyclo[5.1.0]octan-1-ol** is governed by the interplay of the hydroxyl group and the strained cyclopropane ring.



- Reactions of the Hydroxyl Group: The tertiary alcohol can undergo typical alcohol reactions such as oxidation to a ketone (though this would be a bicyclo[5.1.0]octan-1-one, which may be unstable), etherification, and esterification.
- Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening
 under various conditions. Acid-catalyzed ring-opening can lead to the formation of
 functionalized cycloheptane or cyclooctane derivatives. Reductive or oxidative cleavage of
 the cyclopropane ring can also provide access to a variety of acyclic or larger ring structures.
- Rearrangements: Bicyclic systems containing cyclopropane rings are known to undergo a
 variety of rearrangement reactions, often promoted by acid or transition metals. These
 rearrangements can lead to the formation of other bicyclic or monocyclic ring systems.

Potential Applications in Drug Development and Organic Synthesis

While there is limited direct evidence of the biological activity of **bicyclo[5.1.0]octan-1-ol**, bicyclic scaffolds are of significant interest in medicinal chemistry due to their rigid conformations, which can lead to high-affinity binding to biological targets. The bicyclo[n.1.0]alkane motif is found in some natural products and has been explored as a bioisostere for other chemical groups in drug design[11]. The ability to functionalize both the hydroxyl group and the bicyclic core through ring-opening or rearrangement reactions makes **bicyclo[5.1.0]octan-1-ol** a potentially valuable building block for the synthesis of complex molecules with potential therapeutic applications.

Conclusion

Bicyclo[5.1.0]octan-1-ol is a fascinating molecule with a unique three-dimensional structure. While comprehensive experimental data for this specific compound is currently limited, its synthesis can be reasonably proposed via the Simmons-Smith cyclopropanation of cyclohept-1-en-1-ol. Its reactivity is expected to be a rich combination of alcohol chemistry and the chemistry of strained rings, offering opportunities for the synthesis of diverse and complex molecular architectures. Further research into the synthesis, properties, and biological activity of bicyclo[5.1.0]octan-1-ol and its derivatives is warranted to fully explore its potential in organic synthesis and drug discovery.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bicyclo[5.1.0]octan-1-ol | 50338-54-0 [chemicalbook.com]
- 2. Simmons–Smith reaction Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. Simmons—Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simmons-Smith_reaction [chemeurope.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. Bicyclo[5.1.0]octane | C8H14 | CID 136123 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bicyclo[5.1.0]octane [webbook.nist.gov]
- 9. Bicyclo[3.3.0]octan-1-ol | C8H14O | CID 524283 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Recent advances in the synthesis of bicyclo[4.1.1]octanes Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Bicyclo[5.1.0]octan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15473497#bicyclo-5-1-0-octan-1-ol-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com